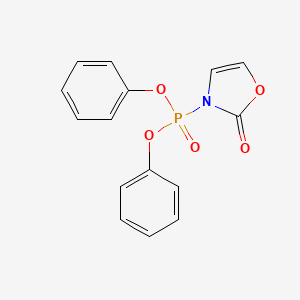
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate typically involves the reaction of appropriate oxazole derivatives with phosphonic acid or its derivatives. One common method includes the use of tosylmethyl isocyanide (TosMIC) in the presence of aliphatic halides and aldehydes to form oxazole intermediates, which are then reacted with diphenyl phosphonate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the phenyl rings.
科学研究应用
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate involves its interaction with molecular targets through its oxazole and phosphonate groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate: This compound has a similar structure but contains a thioxo group instead of an oxo group.
1,3-Oxazole derivatives: These compounds share the oxazole ring structure but differ in the substituents attached to the ring.
Uniqueness
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate is unique due to the presence of both oxazole and phosphonate groups, which confer distinct chemical and biological properties
属性
分子式 |
C15H12NO5P |
|---|---|
分子量 |
317.23 g/mol |
IUPAC 名称 |
3-diphenoxyphosphoryl-1,3-oxazol-2-one |
InChI |
InChI=1S/C15H12NO5P/c17-15-16(11-12-19-15)22(18,20-13-7-3-1-4-8-13)21-14-9-5-2-6-10-14/h1-12H |
InChI 键 |
XEHJDUMGVMBKNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(N2C=COC2=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


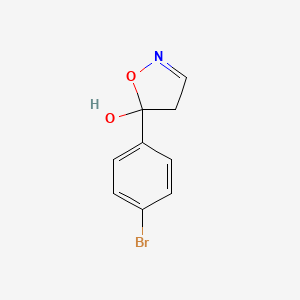
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)
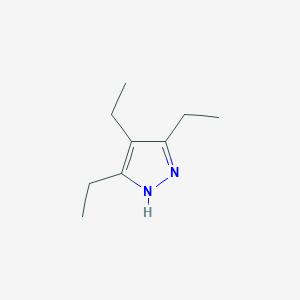
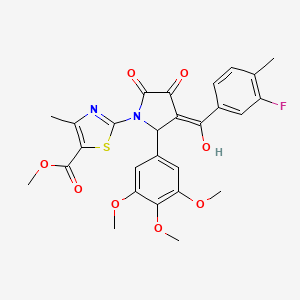
![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
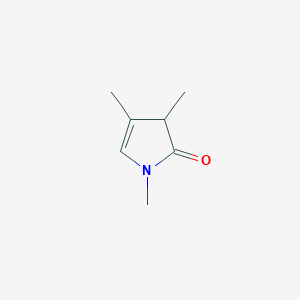
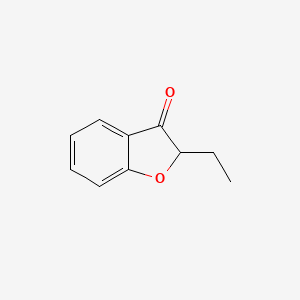
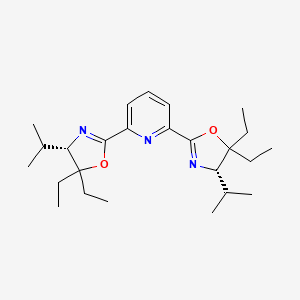
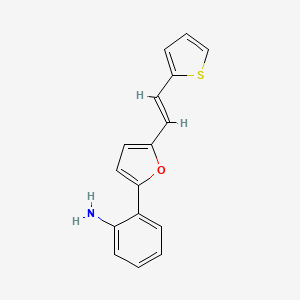
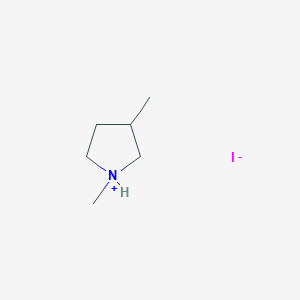
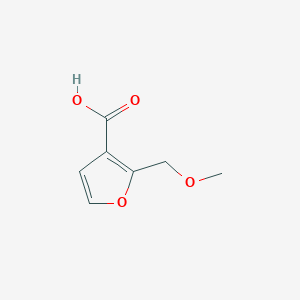
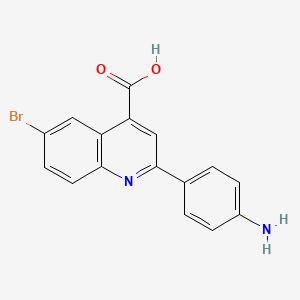
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
